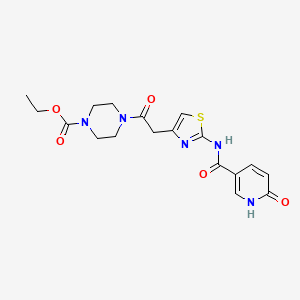

Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

Description

The compound "Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate" is a heterocyclic organic molecule featuring a piperazine core substituted with an ethyl carboxylate group, a thiazole ring, and a 6-oxo-1,6-dihydropyridine-3-carboxamide moiety. The ethyl carboxylate group likely enhances solubility, while the acetyl linker between the thiazole and piperazine may influence conformational flexibility.

Properties

IUPAC Name |

ethyl 4-[2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O5S/c1-2-28-18(27)23-7-5-22(6-8-23)15(25)9-13-11-29-17(20-13)21-16(26)12-3-4-14(24)19-10-12/h3-4,10-11H,2,5-9H2,1H3,(H,19,24)(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGJARILKNRYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine and thiazole structures. One common approach is to start with ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides, using microwave-assisted chemistry to facilitate the reaction. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but generally, the compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Yield (%) | ESI-MS [M+H]+ |

|---|---|---|---|---|

| Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate | 6-oxo-1,6-dihydropyridine-3-carboxamido | ~495 (estimated) | N/A | N/A |

| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | 4-(trifluoromethyl)phenyl urea | 548.2 | 93.4 | 548.2 |

| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) | 3-(trifluoromethyl)phenyl urea | 548.2 | 92.0 | 548.2 |

| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | 3-chlorophenyl urea | 514.2 | 89.1 | 514.2 |

- Molecular Weight : The target compound’s estimated molecular weight (~495 g/mol) is lower than 10d–10e (548.2 g/mol) due to the absence of bulky CF₃ groups.

- Synthetic Efficiency : The high yields of 10d–10f (89–93%) suggest that similar synthetic strategies (e.g., coupling reactions for thiazole formation) could be applicable to the target compound .

Functional Implications

- Lipophilicity : The absence of CF₃ or Cl substituents in the target compound likely reduces lipophilicity, which could improve aqueous solubility but decrease membrane permeability.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can researchers validate each step?

- Synthesis Strategy : Multi-step reactions are typically employed, starting with coupling of the thiazole and pyridine moieties, followed by acetylation and piperazine carboxylation. For example, thiazole intermediates are often synthesized via cyclization of thiourea derivatives with α-haloketones .

- Validation : Monitor reaction progress using Thin Layer Chromatography (TLC) and confirm intermediates via ¹H/¹³C NMR (e.g., thiazole protons at δ 7.2–7.8 ppm and piperazine signals at δ 3.2–3.6 ppm) . Mass spectrometry (MS) with high-resolution ESI+ can confirm molecular weights at critical stages .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Core Methods :

- NMR Spectroscopy : Assign signals for the 6-oxo-dihydropyridine ring (δ 5.8–6.3 ppm for NH protons) and thiazole C=S groups (δ 165–170 ppm in ¹³C) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement (e.g., SHELXL for bond-length precision < 0.01 Å) .

Q. How should researchers handle solubility and stability challenges?

- Solubility : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by dilution with water or ethanol. Adjust pH to 6–8 to minimize hydrolysis of the ester group .

- Storage : Store at –20°C under nitrogen to prevent oxidation of the dihydropyridine moiety. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized for the acetyl-piperazine coupling step?

- Methodology :

- Use coupling agents like HATU or EDCI in dry DMF at 0–5°C to minimize side reactions .

- Optimize stoichiometry (1:1.2 ratio of acetyl-thiazole to piperazine) and monitor via ¹H NMR for real-time conversion .

- Yield Analysis : Typical yields range from 60–75%; discrepancies >10% may indicate residual moisture or competing nucleophilic attack on the ester group .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

- Approach :

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., piperazine ring puckering) from structural misassignments .

- Validate using DFT calculations (B3LYP/6-31G* level) to predict chemical shifts and compare with experimental data .

- Revisit X-ray data to confirm bond angles and torsional strain in the dihydropyridine-thiazole junction .

Q. What computational strategies predict biological target interactions?

- In Silico Workflow :

- Dock the compound into kinase active sites (e.g., EGFR, CDK2) using AutoDock Vina. Focus on hydrogen bonds between the carboxamido group and conserved lysine residues .

- Perform MD simulations (GROMACS, 100 ns) to assess stability of the piperazine-acetyl backbone in aqueous environments .

Q. How to design stability studies for pH-dependent degradation?

- Protocol :

- Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS/MS, tracking loss of the parent ion ([M+H]⁺) and formation of hydrolyzed products (e.g., free carboxylic acid) .

- Kinetic Analysis : Fit data to first-order decay models; calculate half-lives (t₁/₂) to identify critical pH thresholds .

Q. What in vitro assays are suitable for preliminary activity screening?

- Assay Design :

- Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ against recombinant kinases (e.g., JAK2, Aurora A) .

- Cytotoxicity : Screen in MCF-7 or HeLa cells (MTT assay, 48h exposure). Compare EC₅₀ values with structurally related analogs to establish SAR .

Methodological Notes

- Data Contradictions : Cross-validate unexpected results (e.g., anomalous MS fragments) using orthogonal techniques like MALDI-TOF or 2D NMR (HSQC, HMBC) .

- Safety Protocols : Follow TCI America guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, use fume hoods for thiazole synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.